molecular formula C12H17BrO B13579949 1-(3-Bromopropyl)-4-isopropoxybenzene

1-(3-Bromopropyl)-4-isopropoxybenzene

Cat. No.: B13579949
M. Wt: 257.17 g/mol
InChI Key: OYTVXZBRZRSUQJ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-isopropoxybenzene is an organic compound with the molecular formula C12H17BrO It is a derivative of benzene, featuring a bromopropyl group and an isopropoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-isopropoxybenzene can be synthesized through a multi-step process involving the bromination of propylbenzene followed by the introduction of the isopropoxy group. One common method involves the following steps:

    Bromination: Propylbenzene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromopropylbenzene.

    Etherification: The brominated product is then reacted with isopropyl alcohol in the presence of a base such as potassium carbonate to introduce the isopropoxy group, forming this compound.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-4-isopropoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile, products such as 1-(3-aminopropyl)-4-isopropoxybenzene or 1-(3-thiopropyl)-4-isopropoxybenzene can be formed.

    Oxidation: Products like 1-(3-hydroxypropyl)-4-isopropoxybenzene.

    Reduction: 1-(3-Propyl)-4-isopropoxybenzene.

Scientific Research Applications

1-(3-Bromopropyl)-4-isopropoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.

    Medicinal Chemistry: It is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Biological Studies: The compound can be used to study the effects of brominated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-isopropoxybenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    1-(3-Bromopropyl)benzene: Lacks the isopropoxy group, making it less versatile in certain synthetic applications.

    4-Isopropoxybenzyl bromide: Has a similar structure but with the bromine atom directly attached to the benzene ring.

    1-(3-Bromopropyl)-4-methoxybenzene: Similar but with a methoxy group instead of an isopropoxy group.

Uniqueness: 1-(3-Bromopropyl)-4-isopropoxybenzene is unique due to the presence of both the bromopropyl and isopropoxy groups, which provide distinct reactivity and potential for diverse applications in organic synthesis and material science.

Properties

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

1-(3-bromopropyl)-4-propan-2-yloxybenzene

InChI

InChI=1S/C12H17BrO/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13/h5-8,10H,3-4,9H2,1-2H3

InChI Key

OYTVXZBRZRSUQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCCBr

Origin of Product

United States

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